Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is a chemical compound with a complex structure that includes a pyridine ring, an imidazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then reacted with ethyl imidazole-5-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-chloropyridin-2-yl)acetate: A related compound with similar structural features but different functional groups.
Ethyl 2-(6-chloropyridin-2-yl)propanoate: Another similar compound with a propanoate ester group instead of an imidazole ring.
Uniqueness
Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical properties and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C13H14ClN3O2 |
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Molecular Weight |
279.72 g/mol |
IUPAC Name |
ethyl 2-(6-chloropyridin-2-yl)-3-ethylimidazole-4-carboxylate |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-17-10(13(18)19-4-2)8-15-12(17)9-6-5-7-11(14)16-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
LJVIAZAABUZTEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1C2=NC(=CC=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
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